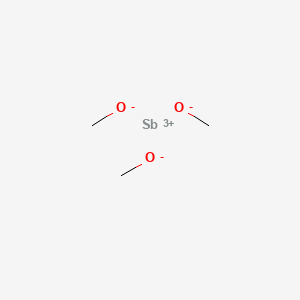

Antimony(3+);methanolate

描述

Antimony(3+);methanolate, also known as Antimony Trihydride Methanolate, is a chemical compound consisting of antimony, hydrogen, and methyl alcohol . It typically appears as a white or light-yellow powder. It is used in various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for Antimony(3+);methanolate were not found in the search results, antimony compounds are generally synthesized through various chemical reactions involving antimony and other elements .

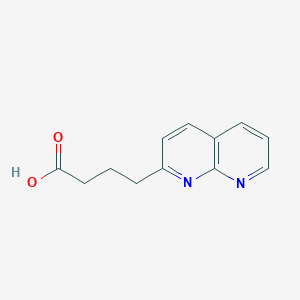

Molecular Structure Analysis

The molecular formula of Antimony(3+);methanolate is C3H9O3Sb . The structure of the compound can be represented by the SMILES notation: C[O-].C[O-].C[O-].[Sb+3] .

Chemical Reactions Analysis

Antimony, the primary component of Antimony(3+);methanolate, exhibits various chemical reactions. It reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with halogens under controlled conditions . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal .

Physical And Chemical Properties Analysis

Antimony(3+);methanolate is a white or light-yellow powder. Antimony, a component of the compound, is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin .

科学研究应用

Environmental Impact and Detection

Occurrence in Natural Waters : Antimony (Sb), including its trivalent form (Sb(III)), is naturally present in various environmental matrices due to both natural processes and human activities. Studies have identified it in freshwaters, marine waters, estuaries, soils, and sediments, with concentrations typically under 1.0 μg/L in unpolluted waters. The behavior of Sb(III) in these environments is complex, often showing significant deviation from predicted thermodynamic equilibria, which suggests influences from biological activities or kinetic effects (Filella, Belzile, & Chen, 2002).

Visual Detection Methods : Innovative methods for the detection of Sb(III) have been developed, such as a headspace colorimetric assay employing thioglycolic acid functionalized gold nanoparticles (TGA-AuNPs). This technique allows for simple and sensitive detection of Sb(III), demonstrating the potential for straightforward monitoring of antimony contamination in environmental samples (Tolessa, Tan, & Liu, 2018).

Antimony Removal Techniques

- Water Purification : The removal of antimony (both Sb(III) and Sb(V)) from drinking water has been studied, with methods such as ferric chloride coagulation showing promise. These studies provide crucial insights into effective strategies for mitigating antimony pollution in water supplies, addressing the challenges posed by competing ions and elucidating the mechanisms underlying antimony's interaction with purification agents (Wu, He, Guo, & Zhou, 2010).

Antimony Speciation and Bioavailability

Speciation in Food Packaging : Research into the speciation of antimony in food packaging materials, employing techniques like cloud point extraction and electrothermal atomic absorption spectrometry, underscores the importance of understanding antimony's chemical forms. This knowledge is vital for assessing the potential health risks associated with antimony exposure through consumer products (Jiang, Wen, & Xiang, 2010).

Bioreduction and Removal : Studies on the bioreduction of antimonate (Sb(V)) using hydrogen as the electron donor provide evidence of effective biological removal strategies. Such research offers a foundation for developing bioremediation techniques that could be applied to contaminated water or soil, showcasing the potential for utilizing microorganisms in environmental cleanup efforts (Lai et al., 2016).

安全和危害

Antimony(3+);methanolate can be harmful to the eyes and skin . It can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

未来方向

属性

IUPAC Name |

antimony(3+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUYHGXCOWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].C[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624416 | |

| Record name | Antimony(3+) trimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony(3+);methanolate | |

CAS RN |

29671-18-9 | |

| Record name | Antimony(3+) trimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

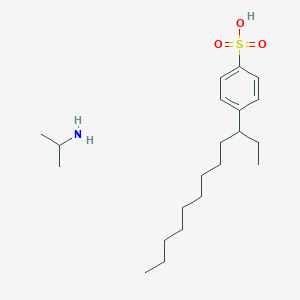

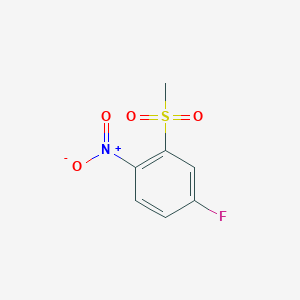

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)

![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)